![molecular formula C29H42O4 B1243334 Antcin A](/img/structure/B1243334.png)
Antcin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ergosta-8,24(28)-dien-26-oic acid, 4-methyl-3,11-dioxo-, (4alpha,5alpha)- is a natural product found in Taiwanofungus camphoratus with data available.
Scientific Research Applications
Anti-Inflammatory Effects
Antcin A exhibits significant anti-inflammatory properties, which have been attributed to its ability to mimic glucocorticoids. This compound triggers the translocation of glucocorticoid receptors, leading to the modulation of inflammatory pathways. Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8 in various cell types, including rheumatoid arthritis synovial fibroblasts .
Case Study: Rheumatoid Arthritis
In a study involving human rheumatoid arthritis synovial tissues, this compound was shown to significantly reduce the expression of pro-inflammatory cytokines. The study utilized a collagen-induced arthritis mouse model to assess the efficacy of this compound in vivo. Results indicated a marked decrease in paw swelling and inflammatory cell infiltration upon treatment with this compound .
Anticancer Properties
This compound has demonstrated promising anticancer activities across various cancer types. It exerts cytotoxic effects on cancer cells through multiple mechanisms, including apoptosis induction and inhibition of cell proliferation.
Case Study: Liver Cancer
Research involving hepatocellular carcinoma cells revealed that this compound inhibited cell growth and induced apoptosis through mitochondrial pathways. The compound was found to activate caspase cascades, leading to programmed cell death .
Antiviral Activity
Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against SARS-CoV-2. Research indicates that this compound can regulate metabolomic pathways altered by the SARS-CoV-2 spike protein in human immune cells.
Mechanism Against SARS-CoV-2
This compound has been shown to reduce the expression of ACE2 receptors on cell surfaces, which are critical for SARS-CoV-2 entry into host cells. Additionally, it has been suggested that this compound may inhibit viral replication by targeting key viral proteases essential for the virus's life cycle .
Other Therapeutic Applications
Beyond its anti-inflammatory and anticancer properties, this compound also exhibits hepatoprotective and hypolipidemic effects. It has been reported to protect liver cells from damage induced by toxins and may help in managing lipid profiles in hyperlipidemic conditions .
Summary Table: Applications of this compound
Application | Mechanism | Key Findings |
---|---|---|
Anti-inflammatory | Mimics glucocorticoids; inhibits cytokine production | Reduces TNF-α, IL-1β, IL-8 in rheumatoid arthritis models |
Anticancer | Induces apoptosis; modulates survival signaling | Inhibits growth in liver cancer cells |
Antiviral | Reduces ACE2 expression; inhibits viral replication | Potential therapeutic agent against SARS-CoV-2 |
Hepatoprotective | Protects liver cells from toxins | Demonstrates protective effects in liver injury models |
Properties
Molecular Formula |
C29H42O4 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(6R)-2-methyl-3-methylidene-6-[(4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-3,11-dioxo-2,4,5,6,7,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid |
InChI |
InChI=1S/C29H42O4/c1-16(18(3)27(32)33)7-8-17(2)21-11-12-23-20-9-10-22-19(4)24(30)13-14-28(22,5)26(20)25(31)15-29(21,23)6/h17-19,21-23H,1,7-15H2,2-6H3,(H,32,33)/t17-,18?,19+,21-,22+,23+,28+,29-/m1/s1 |
InChI Key |
WTSUWKBKPMVEBO-QMHPZZQYSA-N |
SMILES |
CC1C2CCC3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C |
Isomeric SMILES |
C[C@H]1[C@@H]2CCC3=C([C@]2(CCC1=O)C)C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)C(C)C(=O)O)C |
Canonical SMILES |
CC1C2CCC3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C |
Synonyms |
antcin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.